Mifentidine

H2 receptor pharmacology competitive antagonism inotropic response

H2 antagonist studies are often confounded by cimetidine's gastric emptying delay or ranitidine's accelerated motility, obscuring acid secretion data. Mifentidine eliminates this variable with a neutral gastric emptying profile, delivering cleaner translational results. • 24-fold greater in vivo potency than cimetidine in conscious dog models • 10-12 h terminal half-life (vs 2-3 h for cimetidine/ranitidine); extends to 12-16 h with repeat dosing • 99% inhibition of unstimulated acid secretion at 20 mg oral dose in humans Supplied with ≥98% HPLC purity and full analytical documentation. Standard international shipping with blue ice.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 83184-43-4
Cat. No. B1676585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMifentidine
CAS83184-43-4
Synonyms4(5)-(4-isopropylaminomethyleneiminophenyl)imidazole
DA 4577
DA-4577
mifentidine
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)N=CNC1=CC=C(C=C1)C2=CN=CN2
InChIInChI=1S/C13H16N4/c1-10(2)15-9-16-12-5-3-11(4-6-12)13-7-14-8-17-13/h3-10H,1-2H3,(H,14,17)(H,15,16)
InChIKeyGOZUADYOHPCXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mifentidine Overview


Mifentidine (DA 4577, CAS 83184-43-4) is a selective histamine H2 receptor antagonist belonging to the imidazolylphenyl-formamidine class, characterized by a semi-rigid structural conformation [1]. It functions as a competitive antagonist at gastric H2 receptors with in vitro affinity estimates (KB) in the 20–50 nM range and demonstrates potent antisecretory effects across multiple species and experimental models [2][3].

H2 receptor pharmacology tool compound
Supports in vivo gastric acid secretion studies
May isolate H2-mediated secretion from gastric motility endpoints

Mifentidine Substitution Limitations


Despite belonging to the same H2 antagonist class, mifentidine exhibits a distinct pharmacological and pharmacokinetic profile that precludes simple substitution. Direct comparative studies demonstrate that mifentidine possesses approximately 24-fold greater in vivo potency than cimetidine in conscious dogs, a plasma half-life of 10–12 hours (versus ~2–3 hours for cimetidine and ranitidine), and a divergent gastric emptying profile that does not mimic either cimetidine (delays emptying) or ranitidine (accelerates emptying) [1][2][3]. These quantifiable differences carry material implications for experimental design, dose selection, and interpretation of gastric physiology studies.

Mifentidine Reported in vivo antagonist potency
Cimetidine / Ranitidine Potency context may not transfer; experimental doses could differ
Mifentidine Terminal half-life ~10–12 h
Cimetidine / Ranitidine Half-life ~2–3 h; substitution may alter dosing interval design
Mifentidine Neutral gastric emptying at antisecretory doses
Cimetidine / Ranitidine Cimetidine delays, ranitidine accelerates emptying; motility endpoints may differ

Mifentidine Comparative Evidence


pA2 Affinity in Human Atrium

In isolated human atrium, mifentidine exhibited 10-fold greater potency than ranitidine and 100-fold greater potency than cimetidine against histamine-induced inotropic effects. The pA2 values were 8.60 for mifentidine, 6.35 for ranitidine, and 5.94 for cimetidine, all demonstrating competitive antagonism kinetics [1].

pA2 Affinity in Human Atrium
Head-to-head
pA2 8.60 (mifentidine) vs. 6.35 (ranitidine), 5.94 (cimetidine)
Supports H2 receptor affinity comparison in human atrial tissue
Reported 10× and 100× higher affinity; competitive antagonism kinetics
H2 receptor pharmacology competitive antagonism inotropic response human cardiac tissue

In Vivo Potency in Conscious Dog

In conscious dogs, mifentidine and cimetidine were compared for their ability to antagonize dimaprit-stimulated gastric acid secretion. Both drugs exhibited competitive surmountable antagonism as confirmed by Schild and Eadie-Hofstee analysis. Mifentidine displayed a 24-fold greater potency than cimetidine as an H2 antagonist in this in vivo model [1].

In Vivo Potency in Conscious Dog
Head-to-head
24-fold greater antagonist potency than cimetidine
Supports in vivo potency comparison for gastric acid secretion studies
Dimaprit-stimulated model; Schild analysis
gastric acid secretion in vivo pharmacology dimaprit challenge Schild analysis

Duration of Antisecretory Action in Conscious Cat

In conscious fistula cats, the duration of antisecretory action was evaluated by infusing equiactive ED50 doses during dimaprit-induced hypersecretion. The half-life of inhibition (time to return to 50% inhibition) was 76.4 min for mifentidine, compared to 38.3 min for ranitidine and 33.6 min for cimetidine [1]. ED50 values were 0.39, 0.49, and 10.13 μmol·kg⁻¹·h⁻¹ respectively [1].

Duration of Antisecretory Action
Head-to-head
Half-life of inhibition 76.4 min (mifentidine) vs. 38.3 min (ranitidine), 33.6 min (cimetidine)
Supports extended duration of action relative to other H2 antagonists
Conscious cat; dimaprit-induced hypersecretion
duration of action acid secretion inhibition half-life of effect in vivo pharmacodynamics

Gastric Emptying Profile in Rat

In rat gastric emptying studies, cimetidine delayed emptying rate, ranitidine accelerated it, and mifentidine was completely ineffective at standard antisecretory doses, though at higher doses it reduced emptying dose-dependently [1][2]. This divergent profile indicates that mifentidine's effects on gastric motility are mechanistically distinct from its antisecretory actions and from other H2 antagonists.

Gastric Emptying Profile
Reported
Neutral at antisecretory doses; cimetidine delayed, ranitidine accelerated
Supports divergent gastric motility profile for isolating acid secretion
Rat model; dose-dependent reduction at higher doses
gastric motility gastric emptying functional selectivity gastrointestinal pharmacology

Extended Plasma Half-Life: Once-Daily Dosing

In healthy human subjects, mifentidine exhibited a terminal plasma half-life of 10.3 h (20 mg), 12.0 h (40 mg), and 8.6 h (80 mg) following single oral doses [1]. After 14 days of once-daily dosing, half-life was 16.0 h for 10 mg and 11.9 h for 20 mg [2]. This is substantially longer than the typical ~2–3 h half-life of cimetidine and ranitidine [3].

Plasma Half-Life
Reported
10.3–12.0 h (single dose); 11.9–16.0 h (multiple dose)
Supports once-daily dosing context for human volunteer protocols
Healthy subjects; compared to ~2–3 h for cimetidine/ranitidine
pharmacokinetics terminal half-life once-daily dosing clinical pharmacology

Acid and Pepsin Secretion Inhibition in Humans

In healthy human subjects, a single oral 20 mg dose of mifentidine reduced unstimulated acid output by 99% and pentagastrin-stimulated acid output by 86%. Pepsin output was inhibited by 82–83% (unstimulated) and 49–71% (stimulated) following 10 mg and 20 mg doses [1]. Acid output correlated significantly with mifentidine plasma AUC (r = -0.69, p < 0.05) [1].

Acid and Pepsin Secretion Inhibition
Reported endpoint context
Unstimulated acid -99%, stimulated -86% (20 mg); pepsin -49 to -83%
Supports antisecretory endpoint context in human research models
Healthy subjects; pentagastrin challenge
human gastric secretion pentagastrin challenge pepsin inhibition clinical pharmacology

Mifentidine Research Applications


In Vivo Gastric Physiology Studies

For researchers conducting in vivo gastric acid secretion studies in large animal models (dog, cat) or rodents, mifentidine offers a 24-fold potency advantage over cimetidine and a 2× longer duration of action than ranitidine, reducing required dosing frequency [1][2]. Its neutral gastric emptying profile at antisecretory doses eliminates the confounding motility effects observed with cimetidine (delayed emptying) and ranitidine (accelerated emptying), making it the preferred tool for isolating H2-mediated acid secretion from gastrointestinal motor function [3].

Human Once-Daily H2 Antagonist Studies

With a terminal plasma half-life of 10–12 hours (single dose) extending to 12–16 hours upon multiple dosing, mifentidine is uniquely suited among H2 antagonists for once-daily dosing protocols in human volunteer studies [1][2]. Human data confirm robust acid suppression (99% unstimulated, 86% pentagastrin-stimulated at 20 mg) with a linear exposure-response relationship (r = -0.69, p < 0.05), providing a well-characterized PK/PD profile for translational research [3].

Isolated Tissue H2 Receptor Binding Studies

In isolated human atrium and guinea pig cardiac tissue, mifentidine demonstrates classical competitive antagonism with pA2 values of 8.60 (human atrium) and 7.66–7.74 (guinea pig atria/ventricles), offering 10–100× greater potency than ranitidine and cimetidine [1][2]. Its high affinity (KB 20–50 nM) and well-defined competitive kinetics make it an ideal reference antagonist for characterizing H2 receptor pharmacology in ex vivo tissue bath experiments [3].

Rodent Ulcer Model Studies

In rat and guinea pig models of dimaprit-induced gastric and duodenal damage, mifentidine demonstrates superior protective potency compared to both cimetidine and ranitidine, with approximately 40× greater potency than cimetidine and 5× greater potency than ranitidine in rat ulcer models [1]. The extended duration of protective effect permits less frequent oral dosing while maintaining antiulcer efficacy, reducing animal handling and compound consumption in multi-day protocols [2].

Application
Selection Property
Validation Focus
In vivo gastric acid secretion studies (large animal/rodent)
Reported H2 antagonist potency and duration context
Gastric emptying profile endpoint (motility confound review)
Human volunteer H2 receptor pharmacology studies
Extended terminal half-life context (10–12 h)
PK/PD exposure-response relationship in gastric acid output
Isolated tissue H2 receptor binding assays (atrium, ventricular)
Reported competitive antagonism kinetics (pA2)
H2 receptor affinity comparison (vs. ranitidine, cimetidine)
Rodent gastric/duodenal damage models (dimaprit-induced)
Reported protective potency context vs. cimetidine and ranitidine
Dose interval review for multi-day protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mifentidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.